molecular formula C26H22N2O4 B12407061 Fmoc-Trp-OH-13C11,15N2

Fmoc-Trp-OH-13C11,15N2

Cat. No.: B12407061
M. Wt: 439.37 g/mol
InChI Key: MGHMWKZOLAAOTD-YYMQVSDLSA-N
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Description

Fmoc-Trp-OH-13C11,15N2: is a labeled derivative of the amino acid tryptophan. It is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific applications, particularly in the fields of chemistry and biology. The compound is often used in peptide synthesis and as a tracer in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Trp-OH-13C11,15N2 typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the tryptophan molecule. The process begins with the synthesis of labeled tryptophan, followed by the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often involve the use of organic solvents and specific catalysts to ensure the incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and accurate. The production is carried out under controlled conditions to maintain the integrity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Trp-OH-13C11,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of tryptophan, as well as deprotected amino acids when the Fmoc group is removed .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Fmoc-Trp-OH-13C11,15N2 involves its incorporation into peptides and proteins during synthesis. The labeled isotopes allow researchers to track the compound through various metabolic pathways. The molecular targets include enzymes and proteins that interact with tryptophan, providing insights into their function and structure .

Comparison with Similar Compounds

    Fmoc-Trp-OH-15N2: Labeled with nitrogen-15 isotopes.

    Fmoc-Trp(Boc)-OH-13C11,15N2: Contains both Fmoc and Boc protecting groups.

    Fmoc-Lys(Boc)-OH-13C6,15N2: Labeled lysine derivative .

Uniqueness: Fmoc-Trp-OH-13C11,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in metabolic studies and enhances the accuracy of peptide synthesis .

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

439.37 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1/i5+1,6+1,7+1,12+1,13+1,14+1,16+1,17+1,23+1,24+1,25+1,27+1,28+1

InChI Key

MGHMWKZOLAAOTD-YYMQVSDLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13C@@H]([13CH2][13C]4=[13CH][15NH][13C]5=[13CH][13CH]=[13CH][13CH]=[13C]54)[13C](=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Origin of Product

United States

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